molecular formula C13H14Cl2O3 B1370467 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid CAS No. 502651-26-5

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Cat. No.: B1370467
CAS No.: 502651-26-5
M. Wt: 289.15 g/mol
InChI Key: RXLFAYPUBIARCU-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 3,4-dichlorophenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and heptanoic acid.

    Friedel-Crafts Acylation: The 3,4-dichlorobenzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 7-(3,4-dichlorophenyl)heptanoic acid.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the Friedel-Crafts acylation and oxidation steps.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: It may influence pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid: Unique due to its specific substitution pattern and functional groups.

    3,4-Dichlorophenylacetic acid: Similar aromatic substitution but different chain length and functional groups.

    3,4-Dichlorophenylpropionic acid: Similar aromatic substitution but different chain length and functional groups.

Uniqueness

This compound is unique due to its specific combination of a heptanoic acid chain, a 3,4-dichlorophenyl group, and a ketone functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLFAYPUBIARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620420
Record name 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-26-5
Record name 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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